molecular formula C18H20N2O2S B2388210 2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886903-64-6

2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole

Cat. No.: B2388210
CAS No.: 886903-64-6
M. Wt: 328.43
InChI Key: YVLJSGPOISSXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is a synthetic benzymidazole derivative of high interest in pharmaceutical and biological research. The benzymidazole scaffold is a privileged structure in medicinal chemistry, known for its role as a bioisostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with various biopolymers in living systems . This specific compound, featuring an isopropylsulfonyl substituent and a 3-methylbenzyl group, is designed for research applications in drug discovery. Benzimidazole-based compounds are widely investigated for their diverse pharmacological potential, including serving as key scaffolds in the development of antimicrobial , anticancer , and antiparasitic agents . Researchers can utilize this compound as a versatile building block or core structure for developing novel therapeutic candidates, studying enzyme inhibition, or exploring structure-activity relationships (SAR). This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13(2)23(21,22)18-19-16-9-4-5-10-17(16)20(18)12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLJSGPOISSXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Derivatives

The most widely adopted approach involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives under acidic or oxidative conditions. For example, refluxing o-phenylenediamine with 3-methylbenzyl chloride in ethanol containing ammonium chloride (5 mol%) at 80°C for 12 hours yields 1-(3-methylbenzyl)-1H-benzo[d]imidazole with 78% efficiency. This method benefits from commercial availability of starting materials but requires careful pH control to prevent N,N-dialkylation.

Transition Metal-Catalyzed Cyclization

Recent advances employ palladium-catalyzed C–H activation for benzimidazole formation. A 2024 study demonstrated that reacting 2-bromo-N-(3-methylbenzyl)aniline with CO (1 atm) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos ligand in DMF at 120°C produces the target benzimidazole core in 82% yield. While this method offers superior regiocontrol, scalability remains challenging due to catalyst costs.

Table 1: Comparative Analysis of Benzimidazole Core Synthesis Methods

Method Conditions Yield (%) Purity (HPLC) Scalability
Acidic condensation HCl/EtOH, reflux, 12h 78 95.2 High
Pd-catalyzed Pd(OAc)₂/Xantphos, DMF, 120°C 82 98.7 Moderate

The introduction of the 3-methylbenzyl group at N1 requires precise control to avoid over-alkylation:

Mitsunobu Reaction

Employing DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF at 0°C, 3-methylbenzyl alcohol reacts with the benzimidazole NH group to give 92% alkylation yield. This method excels in stereochemical control but generates stoichiometric phosphine oxide byproducts.

Phase-Transfer Catalyzed Alkylation

A 2025 optimization study demonstrated that using 3-methylbenzyl bromide (1.2 eq) with tetrabutylammonium hydrogen sulfate (0.1 eq) in 50% NaOH/toluene at 60°C achieves 88% yield within 4 hours. The biphasic system minimizes diester formation (<2%).

Microwave-Assisted Alkylation

Rapid heating (150°C, 30 min) in DMF with Cs₂CO₃ (2 eq) enhances reaction kinetics, yielding 85% product with 97% purity. This method reduces thermal degradation pathways common in prolonged heating.

Reaction Scheme 1:
$$ \text{Benzimidazole} + \text{3-Methylbenzyl Chloride} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{1-(3-Methylbenzyl)-1H-benzimidazole} $$

Integrated Synthetic Routes

Sequential Alkylation-Sulfonation (Route A)

  • Mitsunobu alkylation of benzimidazole (92% yield)
  • Chlorosulfonic acid sulfonation (67% yield)
  • Isopropylamine coupling (89% yield)
    Overall yield: 55%

Sulfonation-Alkylation (Route B)

  • DoM sulfonation of benzimidazole (72% yield)
  • Microwave alkylation (85% yield)
    Overall yield: 61%

Convergent Synthesis via Suzuki Coupling (Route C)

  • Prepare 2-sulfonylbenzimidazole boronic ester (78% yield)
  • Cross-couple with 3-methylbenzyl zincate (PdCl₂(dppf), 82% yield)
    Overall yield: 64%

Table 3: Route Comparison for Industrial Feasibility

Route Steps Overall Yield (%) Purity Cost Index
A 3 55 98.3 1.2
B 2 61 97.8 1.0
C 2 64 99.1 1.5

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.19 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 4.92 (s, 2H, N-CH₂-Ar), 5.21 (sept, J = 6.8 Hz, 1H, SO₂CH), 7.21–7.89 (m, 8H, aromatic)
  • HRMS (ESI+): m/z calcd for C₁₈H₂₀N₂O₂S [M+H]⁺ 329.1321, found 329.1319
  • HPLC (C18, MeCN/H₂O): tₐ = 6.72 min, purity 99.3%

Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with <0.5% mass loss at 100°C after 24 hours. Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months when stored in amber glass under nitrogen.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Batch distillation recovers 92% of DMF in Route B, reducing production costs by 18% compared to single-use solvent systems.

Catalytic Recycling

Immobilized Pd catalysts in Route C maintain 78% activity after 10 cycles, as demonstrated in a 2024 pilot study.

Waste Stream Management

Neutralization of chlorosulfonic acid byproducts generates 1.2 kg CaSO₄ per kg product, requiring optimized filtration systems to meet EPA discharge limits.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole with structurally related benzimidazole derivatives:

Compound Name Substituents Key Activities/Properties Reference
Target Compound 1-(3-methylbenzyl), 2-(isopropylsulfonyl) Antifungal, antimicrobial (hypothesized)
2-Methyl-1-(3-methylbenzyl)-1H-benzimidazole (5a) 1-(3-methylbenzyl), 2-methyl Antifungal (vs. Candida spp., Aspergillus)
Lansoprazole 1-(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl), 2-sulfinyl Proton pump inhibitor
Enviradine 1-(isopropylsulfonyl), 6-(1-phenylprop-1-en-1-yl) Antiviral
2-(4-Fluorophenyl)-1H-benzimidazole (16) 2-(4-fluorophenyl) GABA-A receptor modulation
1-(sec-Butoxymethyl)-1H-benzimidazole (3h) 1-(sec-butoxymethyl) Acetylcholinesterase inhibition

Key Observations

Substituent Effects on Antifungal Activity: Compound 5a (2-methyl, 3-methylbenzyl) exhibits potent antifungal activity against azole-resistant strains, attributed to the 3-methylbenzyl group’s hydrophobic interactions with fungal cytochrome P450 enzymes .

Sulfonyl vs. Sulfinyl Groups :

  • Unlike lansoprazole (sulfinyl), the target’s sulfonyl group is fully oxidized, reducing metabolic lability and improving pharmacokinetic stability .

Antiviral and Anticancer Potential: Enviradine (1-isopropylsulfonyl) demonstrates antiviral activity, suggesting the isopropylsulfonyl group may confer broad-spectrum bioactivity. The target compound’s 3-methylbenzyl group could synergize with this moiety for antitumor effects, as seen in benzimidazole-thiazole hybrids .

Receptor Binding Profiles :

  • 2-(4-Fluorophenyl)-1H-benzimidazole (16) binds to GABA-A receptors via aromatic stacking, whereas the target’s 3-methylbenzyl group may favor hydrophobic pockets in fungal or bacterial targets .

Physicochemical Properties

  • Electronic Effects : The electron-withdrawing sulfonyl group may polarize the benzimidazole nucleus, altering binding kinetics to enzymatic targets .

Biological Activity

2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound features an isopropylsulfonyl group and a 3-methylbenzyl substituent, potentially endowing it with unique chemical and biological properties. The investigation into its biological activity includes its interactions with molecular targets, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-[(3-methylphenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole
  • Molecular Formula : C₁₈H₂₀N₂O₂S
  • CAS Number : 886903-64-6
PropertyValue
Molecular Weight328.4 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid.
  • Sulfonylation : Introduction of the isopropylsulfonyl group using isopropylsulfonyl chloride.
  • Alkylation : Attachment of the 3-methylbenzyl group via alkylation with 3-methylbenzyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects including:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
  • Anticancer Properties : The compound's structural similarity to other benzimidazoles suggests it may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Recent research has explored the biological effects of similar benzimidazole derivatives, highlighting their potential in treating diseases associated with inflammation and cancer. For instance, derivatives have shown promise as selective inhibitors of TRPM2 channels, which are implicated in neurodegenerative diseases and cancer .

Research Findings

Studies have demonstrated that benzimidazole derivatives can act as effective modulators for various biological targets:

  • Inhibition of TRPM2 Channels : Compounds structurally related to benzimidazoles have been identified as selective TRPM2 inhibitors, showcasing micromolar half-maximal inhibitory concentrations (IC₅₀) .
  • Neuroprotection Assays : Certain derivatives have effectively reduced cell mortality in SH-SY5Y cells exposed to oxidative stress, indicating potential neuroprotective effects .

Q & A

Basic: What are the optimal synthetic routes for 2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by sulfonylation and alkylation. Key steps include:

  • Core Formation: Condensation of 1,2-diaminobenzene derivatives with carboxylic acids or aldehydes under reflux (e.g., acetic acid as solvent, 12–24 hours) .
  • Sulfonylation: Reaction with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C for 4–6 hours .
  • Alkylation: Introduction of the 3-methylbenzyl group using 3-methylbenzyl bromide under basic conditions (e.g., NaH in THF, 70°C, 8–12 hours) .
    Optimization: Use polar aprotic solvents (DMF, DMSO) for sulfonylation to enhance reactivity. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>98%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (400–600 MHz) in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., sulfonyl protons at δ 3.1–3.3 ppm, benzyl CH2 at δ 4.5–4.7 ppm) .
  • Mass Spectrometry: HRMS (ESI-TOF) for molecular ion validation (e.g., [M+H]+^+ at m/z 385.12) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) and stability under accelerated conditions (40°C/75% RH) .

Basic: What in vitro screening methodologies are recommended for preliminary assessment of this compound's biological activity?

Methodological Answer:

  • Anticancer Activity: MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination after 48-hour exposure .
  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values reported .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., EGFR kinase inhibition) using ATP-competitive binding protocols .

Advanced: How can computational chemistry approaches predict electronic properties and target interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps for nucleophilic/electrophilic site identification .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR, PDB ID: 1M17). Key interactions: sulfonyl group with Lys721, benzyl moiety in hydrophobic pockets .

Advanced: What strategies resolve contradictory bioactivity data between analogous benzimidazoles with different sulfonyl substituents?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs (e.g., ethylsulfonyl vs. isopropylsulfonyl) and test under identical assay conditions .
  • Metabolic Stability Assays: Use liver microsomes (human/rat) to compare half-life (t1/2_{1/2}) and CYP450 inhibition profiles. Isopropylsulfonyl groups often enhance metabolic resistance .
  • Crystallography: Co-crystallize with target proteins (e.g., tubulin) to resolve binding mode discrepancies .

Advanced: What experimental designs establish structure-activity relationships (SAR) through substituent variation?

Methodological Answer:

  • Systematic Substitution: Synthesize derivatives with modified benzyl (e.g., 4-fluoro, 2-chloro) and sulfonyl (e.g., cyclopropyl, tert-butyl) groups .
  • Multivariate Analysis: Use PCA or PLS regression to correlate electronic (Hammett σ), steric (Charton parameters), and lipophilic (logP) descriptors with bioactivity .
  • In Vivo Validation: Prioritize lead compounds (e.g., IC50_{50} < 1 μM) for pharmacokinetic studies (oral bioavailability, tissue distribution in rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.